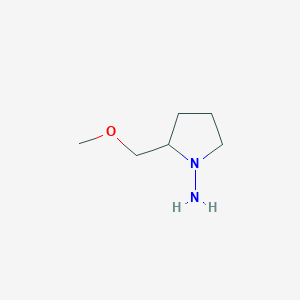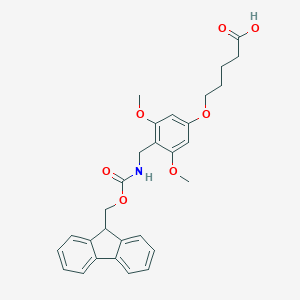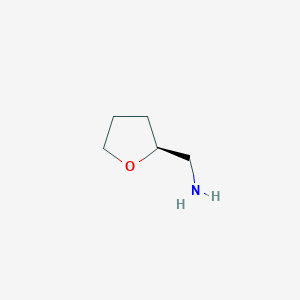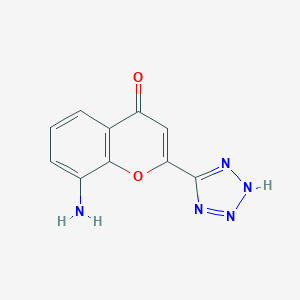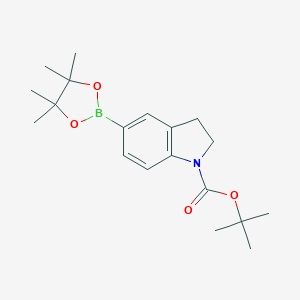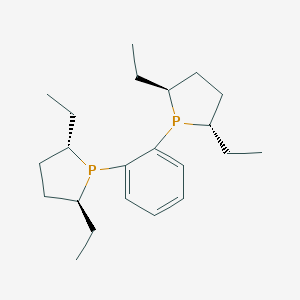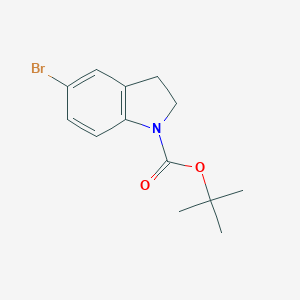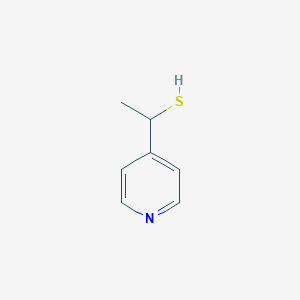
1-(Pyridin-4-yl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)ethane-1-thiol is an organic compound featuring a pyridine ring substituted at the fourth position with an ethanethiol group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions, yielding the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 1-(Pyridin-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine-4-yl ethane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-4-yl ethane.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(Pyridin-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Pyridin-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with metal ions, influencing enzymatic activities and cellular processes.
類似化合物との比較
1-(Pyridin-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Pyridin-4-yl)ethanone: Contains a carbonyl group instead of a thiol group.
4-(Pyridin-4-yl)butane-1-thiol: Longer carbon chain with a thiol group.
Uniqueness: 1-(Pyridin-4-yl)ethane-1-thiol is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and potential applications. Its thiol group makes it particularly useful in forming covalent bonds with other molecules, a property not shared by its hydroxyl or carbonyl analogs.
特性
CAS番号 |
135207-19-1 |
|---|---|
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC名 |
1-pyridin-4-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 |
InChIキー |
GIPPXXPTVWLFAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)S |
正規SMILES |
CC(C1=CC=NC=C1)S |
同義語 |
4-Pyridinemethanethiol,alpha-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


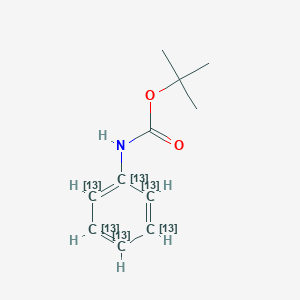
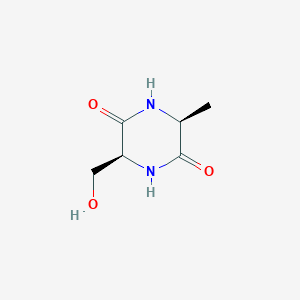

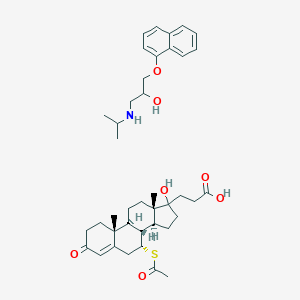
![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
